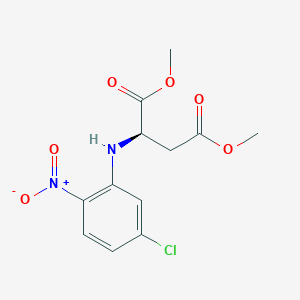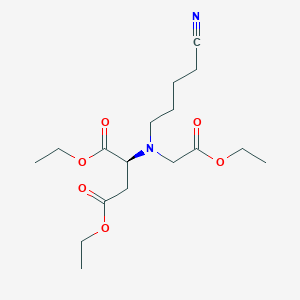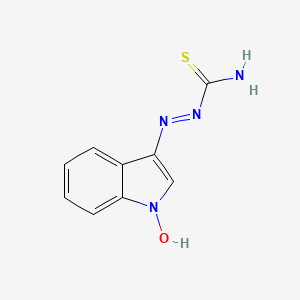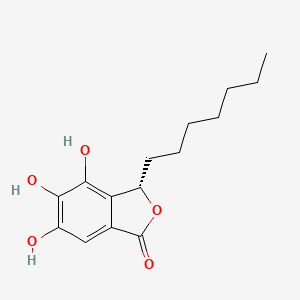
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethyl ester group, a chloro-nitrophenyl moiety, and an aspartate backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate typically involves the reaction of dimethyl aspartate with 5-chloro-2-nitroanilineThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
化学反応の分析
Types of Reactions
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and bases like sodium hydroxide (NaOH) for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .
類似化合物との比較
Similar Compounds
- Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
- Dimethyl 2-(3-nitrobenzylidene)malonate
- Diethyl 2-(3,5-dimethoxybenzyl)malonate
Uniqueness
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.
特性
CAS番号 |
714569-91-2 |
|---|---|
分子式 |
C12H13ClN2O6 |
分子量 |
316.69 g/mol |
IUPAC名 |
dimethyl (2R)-2-(5-chloro-2-nitroanilino)butanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-20-11(16)6-9(12(17)21-2)14-8-5-7(13)3-4-10(8)15(18)19/h3-5,9,14H,6H2,1-2H3/t9-/m1/s1 |
InChIキー |
NDMDFQSWVGDYTN-SECBINFHSA-N |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
正規SMILES |
COC(=O)CC(C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12534895.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)




![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
